molecular formula ¹³C₂H₅NO B1145959 Acetamide-13C2 CAS No. 600726-26-9

Acetamide-13C2

Cat. No. B1145959
M. Wt: 61.05
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US04497964

Procedure details

According to the process of this invention described hereinabove, the N-acyl-α-amino acid of formula (I) can be produced in good yields in one step from the oxirane (II) and the amide compound (III) with great industrial advantage. For example, according to the process of this invention, N-acetylphenylalanine can be obtained in a yield of as high as 72 to 98% from styrene oxide and acetamide as will be seen from Examples given hereinafter.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:3][CH2:2]1.[C:4]([NH:7][C@H](C(O)=O)C[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:6])[CH3:5]>>[CH2:3]1[O:1][CH:2]1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:4]([NH2:7])(=[O:6])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1
Step Two
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1C(C2=CC=CC=C2)O1
Name
Type
product
Smiles
C(C)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04497964

Procedure details

According to the process of this invention described hereinabove, the N-acyl-α-amino acid of formula (I) can be produced in good yields in one step from the oxirane (II) and the amide compound (III) with great industrial advantage. For example, according to the process of this invention, N-acetylphenylalanine can be obtained in a yield of as high as 72 to 98% from styrene oxide and acetamide as will be seen from Examples given hereinafter.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:3][CH2:2]1.[C:4]([NH:7][C@H](C(O)=O)C[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:6])[CH3:5]>>[CH2:3]1[O:1][CH:2]1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:4]([NH2:7])(=[O:6])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1
Step Two
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1C(C2=CC=CC=C2)O1
Name
Type
product
Smiles
C(C)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.